molecular formula C13H15ClN2O2 B8644157 2-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride

2-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride

Cat. No. B8644157
M. Wt: 266.72 g/mol
InChI Key: PRXIICMTEXYFQH-UHFFFAOYSA-N
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Patent
US04053615

Procedure details

16.0 Grams of 1-benzyl-4-phthalimido-piperidine were dissolved in 200 milliliters of 50% methanol/acetic acid and 25 milliliters of ethereal hydrogen chloride, and were hydrogenated at 60° C. and 60 psi in the presence of 2.0 grams of 10% palladium-on-charcoal catalyst. After 4 hours the reaction mixture was filtered while still hot and addition of ether gave 8.7 grams of 4-phthalimido-piperidine mono-hydrochloride. Melting point: 300° C. with decomposition.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol acetic acid
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[C:18](=[O:19])[C:17]3=[CH:20][CH:21]=[CH:22][CH:23]=[C:16]3[C:15]2=[O:24])[CH2:10][CH2:9]1)C1C=CC=CC=1.[ClH:25]>CO.C(O)(=O)C.[Pd]>[ClH:25].[C:15]1(=[O:24])[N:14]([CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[C:18](=[O:19])[C:17]2=[CH:20][CH:21]=[CH:22][CH:23]=[C:16]12 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N1C(C=2C(C1=O)=CC=CC2)=O
Name
methanol acetic acid
Quantity
200 mL
Type
solvent
Smiles
CO.C(C)(=O)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were hydrogenated at 60° C.
FILTRATION
Type
FILTRATION
Details
After 4 hours the reaction mixture was filtered while still hot and
Duration
4 h
ADDITION
Type
ADDITION
Details
addition of ether

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(C=2C(C(N1C1CCNCC1)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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